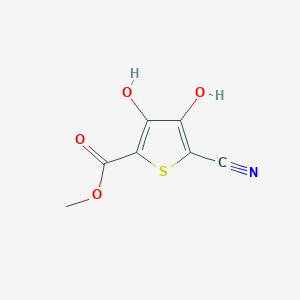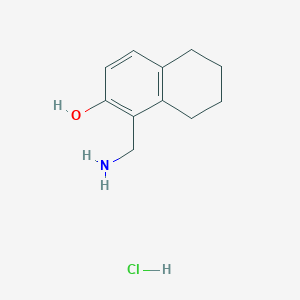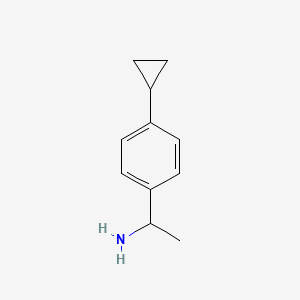
1-(4-Cyclopropylphenyl)ethan-1-amine
Overview
Description
1-(4-Cyclopropylphenyl)ethan-1-amine is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Cyclopropylphenyl)ethan-1-amine is 1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
1-(4-Cyclopropylphenyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 161.25 .Scientific Research Applications
Interaction with Biological Systems
1-(4-Cyclopropylphenyl)ethan-1-amine is part of a broader class of compounds that interact with various biological systems. For instance, aromatic amines have been studied in the context of their activation by enzymes like cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2), which are crucial in the metabolism of these compounds. A study highlights the significance of genetic variations in these enzymes, indicating that variations can modify the risk of diseases such as pancreatic cancer. This suggests a complex interplay between the metabolic pathways involving 1-(4-Cyclopropylphenyl)ethan-1-amine and genetic factors (Suzuki et al., 2008).
Impact on Environmental and Occupational Health
Compounds structurally related to 1-(4-Cyclopropylphenyl)ethan-1-amine, particularly aromatic amines, have been implicated in environmental and occupational health. For instance, hemoglobin adducts of aromatic amines were studied as biomarkers of exposure to these compounds, commonly found in cigarette smoke. The study found significant differences in adduct levels among smokers and non-smokers, suggesting a potential route of exposure to aromatic amines in occupational settings (Bryant et al., 1988). Furthermore, occupational eczema has been reported from exposure to compounds similar to 1-(4-Cyclopropylphenyl)ethan-1-amine, highlighting the need for awareness and protective measures in workplaces (Herve‐Bazin et al., 1977).
Influence on Disease Pathogenesis
There's a growing body of research suggesting that compounds similar to 1-(4-Cyclopropylphenyl)ethan-1-amine could be involved in disease pathogenesis. A study on exhaled ethane, a marker of lipid peroxidation, highlighted its elevated levels in patients with chronic obstructive pulmonary disease (COPD), indicating oxidative stress which could be linked to the metabolism of compounds like 1-(4-Cyclopropylphenyl)ethan-1-amine (Paredi et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-(4-cyclopropylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALZLSQMLQNUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



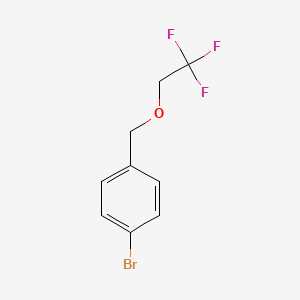
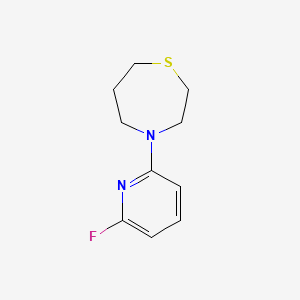
![3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one](/img/structure/B1526864.png)
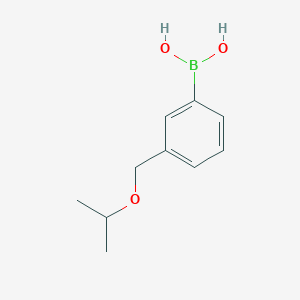
![Methyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1526866.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1526867.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1526870.png)
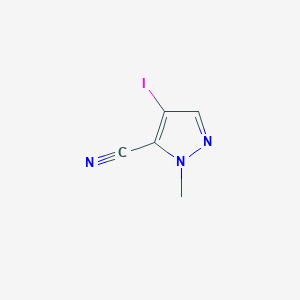
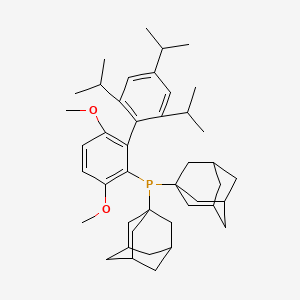
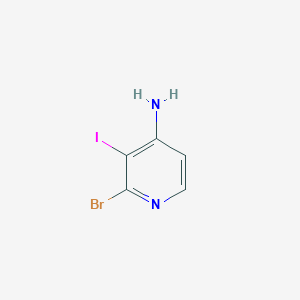
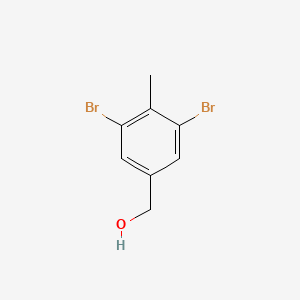
![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
